molecular formula C21H32O3 B1582388 Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- CAS No. 67589-54-2

Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-

Cat. No.: B1582388
CAS No.: 67589-54-2
M. Wt: 332.5 g/mol
InChI Key: ZAUPPIHFDVKVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- is a complex organic compound characterized by its cyclohexane ring structure, a pentyl group at the 4-position, and a propoxyphenyl ester group

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of cyclohexanecarboxylic acid with 4-pentyl-4-propoxyphenol under acidic conditions.

  • Trans-esterification: Another method involves the trans-esterification of an existing ester derivative using appropriate reagents and catalysts.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where raw materials are mixed in a reactor, and the reaction is carried out under controlled conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions may involve the replacement of the propoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and heat.

  • Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid derivatives with increased oxidation states.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Derivatives with different functional groups replacing the propoxy group.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential inhibitor or modulator in biological studies, affecting various biochemical pathways. Medicine: The compound may be explored for its therapeutic properties, potentially acting as a drug precursor or active pharmaceutical ingredient. Industry: It finds applications in the manufacturing of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, altering their activity, and influencing biochemical processes.

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester

  • Cyclohexanecarboxylic acid, 4-nitrophenyl ester

Uniqueness:

  • Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- is unique due to its specific structural features, such as the trans-configuration and the presence of both a pentyl and a propoxy group

Properties

IUPAC Name

(4-propoxyphenyl) 4-pentylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-5-6-7-17-8-10-18(11-9-17)21(22)24-20-14-12-19(13-15-20)23-16-4-2/h12-15,17-18H,3-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUPPIHFDVKVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886838, DTXSID401246716
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67679-64-5, 67589-54-2
Record name 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67679-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-propoxyphenyl trans-4-pentylcyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Reactant of Route 3
Reactant of Route 3
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Reactant of Route 4
Reactant of Route 4
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Reactant of Route 5
Reactant of Route 5
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Reactant of Route 6
Reactant of Route 6
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.